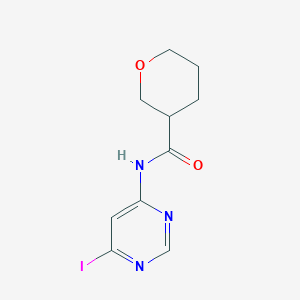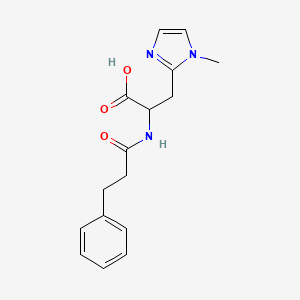
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of an iodopyrimidine moiety attached to an oxane-3-carboxamide group. Pyrimidine derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide typically involves the iodination of a pyrimidine precursor followed by the formation of the oxane-3-carboxamide moiety. One common method involves the reaction of 6-chloropyrimidine with iodine in the presence of a suitable oxidizing agent to form 6-iodopyrimidine. This intermediate is then reacted with an oxane-3-carboxamide derivative under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of a suitable solvent and a base to facilitate the substitution.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction reactions, respectively.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while hydrolysis can produce the corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of antiviral, anticancer, and antimicrobial drugs.
Biological Studies: It is used in biological studies to investigate the interactions of pyrimidine derivatives with various biological targets, such as enzymes and receptors.
Chemical Biology: The compound is employed in chemical biology research to study the mechanisms of action of pyrimidine-based compounds and their effects on cellular processes.
Industrial Applications: In industry, this compound is used as an intermediate in the synthesis of more complex chemical entities for various applications.
Mécanisme D'action
The mechanism of action of N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodopyrimidine moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The oxane-3-carboxamide group can also contribute to the binding affinity and specificity of the compound for its targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide can be compared with other similar compounds, such as:
N-(6-chloropyrimidin-4-yl)oxane-3-carboxamide: This compound has a chlorine atom instead of iodine, which can affect its reactivity and biological activity.
N-(6-bromopyrimidin-4-yl)oxane-3-carboxamide: The presence of a bromine atom can also influence the compound’s properties and interactions with biological targets.
N-(6-fluoropyrimidin-4-yl)oxane-3-carboxamide: Fluorine substitution can enhance the compound’s stability and binding affinity in certain contexts.
The uniqueness of this compound lies in the presence of the iodine atom, which can confer distinct reactivity and biological properties compared to other halogenated derivatives.
Propriétés
IUPAC Name |
N-(6-iodopyrimidin-4-yl)oxane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12IN3O2/c11-8-4-9(13-6-12-8)14-10(15)7-2-1-3-16-5-7/h4,6-7H,1-3,5H2,(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVRSOQKSNXIIAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)C(=O)NC2=CC(=NC=N2)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12IN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-butyl (2R)-2-[3-(1H-pyrazol-4-yl)propylcarbamoyl]morpholine-4-carboxylate](/img/structure/B7408749.png)
![Methyl 2-[4-[3-[(2-methylbicyclo[2.2.1]heptane-2-carbonyl)amino]propyl]triazol-1-yl]acetate](/img/structure/B7408753.png)
![Methyl 2-hydroxy-3-[(4-methylquinoline-3-carbonyl)amino]pentanoate](/img/structure/B7408764.png)
![2-[2-[(4-Methyl-1,2-oxazol-3-yl)methylcarbamoyl]phenyl]sulfanylpropanoic acid](/img/structure/B7408777.png)
![Ethyl 5-[1-(2,2,3-trimethylbut-3-enoyl)piperidin-4-yl]-1,3-oxazole-4-carboxylate](/img/structure/B7408779.png)

![N-(2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1-methylsulfanylcyclopropane-1-carboxamide](/img/structure/B7408790.png)
![3-[[2-(4-Bromophenyl)acetyl]amino]-2-hydroxypentanoic acid](/img/structure/B7408798.png)
![3-(1-Methylimidazol-2-yl)-2-[(4-oxo-4-thiophen-2-ylbutanoyl)amino]propanoic acid](/img/structure/B7408799.png)
![ethyl 5-methyl-2-[1-(2,2,3-trimethylbut-3-enoyl)piperidin-4-yl]-1H-imidazole-4-carboxylate](/img/structure/B7408806.png)

![tert-butyl (1S,2R)-2-[(1-methylpyrazol-4-yl)carbamoylamino]cyclopentane-1-carboxylate](/img/structure/B7408848.png)
![N-[2-[2-(dimethylamino)ethoxy]ethyl]-1-(3-methyl-1,2-thiazol-4-yl)ethanamine](/img/structure/B7408862.png)
![Ethyl 2,2-difluoro-2-[4-hydroxy-1-(2,2,3-trimethylbut-3-enoyl)piperidin-4-yl]acetate](/img/structure/B7408865.png)
